molecular formula C4H5N3O2 B2739125 2-Amino-1,3-oxazole-4-carboxamide CAS No. 35629-73-3

2-Amino-1,3-oxazole-4-carboxamide

Cat. No.: B2739125
CAS No.: 35629-73-3
M. Wt: 127.103
InChI Key: DMUQIMMDFYYYNS-UHFFFAOYSA-N
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Description

2-Amino-1,3-oxazole-4-carboxamide is a heterocyclic compound with the molecular formula C4H5N3O2. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with cyanogen bromide, followed by hydrolysis to yield the desired oxazole derivative . Another approach includes the use of acylhydrazides and isocyanates in the presence of a coupling reagent like propanephosphonic anhydride (T3P) to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the amino group, leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups at various positions on the oxazole ring .

Scientific Research Applications

2-Amino-1,3-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUQIMMDFYYYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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